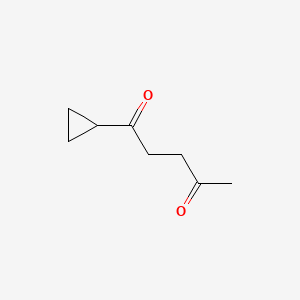

1-Cyclopropylpentane-1,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-cyclopropylpentane-1,4-dione |

InChI |

InChI=1S/C8H12O2/c1-6(9)2-5-8(10)7-3-4-7/h7H,2-5H2,1H3 |

InChI Key |

AEKUBQOFIIKNSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1CC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Cyclopropylpentane 1,4 Dione

Fundamental Reactivity of 1,4-Diketone Systems

The 1,4-dicarbonyl moiety is a crucial structural motif in organic chemistry, serving as a versatile precursor for the synthesis of various carbocyclic and heterocyclic compounds. acs.org Its reactivity is primarily dictated by the two carbonyl groups and the acidic protons on the α-carbons.

Keto-Enol Tautomerism and its Influence on Reactivity

Carbonyl compounds possessing an α-hydrogen can exist as an equilibrium mixture of two constitutional isomers, known as the keto and enol tautomers. masterorganicchemistry.com This process, keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.org For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

In dicarbonyl systems, the position of this equilibrium can be significantly influenced by the relative positions of the carbonyl groups. While 1,3-diketones can exhibit a high percentage of the enol form due to the formation of a stable, conjugated system and an intramolecular hydrogen bond, 1,4-diketones like 1-cyclopropylpentane-1,4-dione lack this direct conjugation between the carbonyls. libretexts.orglibretexts.org Consequently, the stabilization of a single enol form is less pronounced. However, enolization can still occur at either α-position, and the resulting enol is a key reactive intermediate, acting as a carbon-centered nucleophile. The equilibrium is also highly dependent on the solvent, with polar solvents often favoring the keto form. masterorganicchemistry.comrsc.org

The presence of the cyclopropyl (B3062369) group adjacent to one carbonyl can further influence the tautomeric equilibrium through its electronic properties.

Nucleophilic and Electrophilic Reactivity at Carbonyl Centers and α-Positions

The reactivity of a 1,4-diketone is characterized by a duality of electrophilic and nucleophilic sites.

Electrophilic Centers : The carbonyl carbons are inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density away from the carbon. libretexts.orglibretexts.org These centers are susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. libretexts.org

Nucleophilic Centers (via Enolates) : The protons on the carbons alpha to the carbonyl groups (the α-positions) are acidic. In the presence of a base, these protons can be removed to form enolate anions. These enolates are potent nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. They can react with various electrophiles at the α-carbon, forming new carbon-carbon bonds.

A classic and highly significant reaction of 1,4-diketones is the Paal-Knorr synthesis , an intramolecular cyclization that leads to the formation of five-membered heterocycles like furans, pyrroles, and thiophenes. acs.org This reaction typically proceeds by converting one carbonyl to its enol or enolate form, which then acts as an internal nucleophile, attacking the second carbonyl group. Subsequent dehydration yields the aromatic heterocycle.

| Reaction Type | Reagent/Condition | Product |

| Paal-Knorr Furan (B31954) Synthesis | Acid catalyst (e.g., TsOH), Heat | Substituted Furan |

| Paal-Knorr Pyrrole (B145914) Synthesis | Primary amine or ammonia (B1221849) | Substituted Pyrrole |

| Paal-Knorr Thiophene Synthesis | Sulfurizing agent (e.g., Lawesson's reagent) | Substituted Thiophene |

Interactive Data Table: Common Cyclization Reactions of 1,4-Diketones

Cyclopropyl Ring Reactivity and Transformations

The cyclopropyl group attached to a carbonyl function is not merely a spectator substituent. Its inherent ring strain and unique electronic properties make it an active participant in a variety of chemical transformations. doaj.org

Ring-Opening Reactions of the Cyclopropyl Moiety

The significant strain energy of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.gov When conjugated with an electron-withdrawing group like a ketone, the cyclopropane ring becomes an "activated" electrophile, susceptible to cleavage by nucleophiles. nih.gov

These reactions can be promoted under various conditions:

Acid-Catalyzed Opening : Brønsted or Lewis acids can activate the carbonyl oxygen, enhancing the electrophilicity of the system and facilitating the cleavage of a C-C bond in the cyclopropyl ring. acs.org This often leads to the formation of a stabilized carbocation intermediate which can then be trapped by a nucleophile.

Nucleophilic Opening : Strong nucleophiles can directly attack the cyclopropane ring, particularly in highly activated systems. The reaction is analogous to a Michael addition, where the three-membered ring is opened.

Transition Metal-Catalyzed Reactions : Various transition metals, such as nickel and iron, can catalyze the ring-opening of cyclopropyl ketones. acs.orgchemrxiv.orgacs.org These processes often involve the formation of metallacyclic intermediates and can lead to a diverse array of products through subsequent cross-coupling or functionalization reactions. acs.orgchemrxiv.org The regioselectivity of the C-C bond cleavage is a key challenge and often depends on the substitution pattern of the cyclopropane ring. acs.org

Rearrangements and Migratory Aptitudes Involving the Cyclopropyl Group

Cyclopropyl ketones are known to undergo several characteristic rearrangement reactions, often initiated by heat or catalysis, which leverage the release of ring strain as a driving force.

A prominent example is the Cloke-Wilson rearrangement , which transforms cyclopropyl ketones into five-membered heterocycles like dihydrofurans. nih.gov This rearrangement can be initiated thermally or with acid catalysis (e.g., Lewis acids like AgOTf). The mechanism involves the cleavage of a cyclopropyl C-C bond to form a zwitterionic or diradical intermediate, followed by ring closure. nih.gov

Another class of transformations involves rearrangements of cyclopropyl carbenes, which can be generated from the corresponding cyclopropyl ketones. These carbenes can undergo ring expansion to yield cyclobutenes. researchgate.net The migratory aptitude of the cyclopropyl ring bonds can be influenced by substituents, with studies indicating that the least substituted bond often migrates preferentially. researchgate.net

| Rearrangement Name | Conditions | Typical Product |

| Cloke-Wilson Rearrangement | Heat or Lewis Acid | Dihydrofurans |

| Cyclopropyl Carbene Rearrangement | Generation from tosylhydrazone | Cyclobutenes |

| Homo-Nazarov Cyclization | Lewis Acid (for vinyl cyclopropyl ketones) | Six-membered rings |

Interactive Data Table: Key Rearrangements of Cyclopropyl Ketone Systems

Cyclopropyl Group as a Steric and Electronic Perturbation

The cyclopropyl group exerts significant steric and electronic effects on the reactivity of the adjacent carbonyl group.

Electronic Effects : The C-C bonds of a cyclopropane ring possess a high degree of p-character, allowing the ring to interact electronically with adjacent π-systems, such as a carbonyl group. stackexchange.com It can act as a good π-electron donor, which can influence the electron density at the carbonyl carbon. stackexchange.com This electronic interaction can stabilize adjacent positive charges, a factor that plays a role in the mechanisms of many ring-opening and rearrangement reactions.

Steric Effects : As a substituent, the cyclopropyl group presents a defined steric profile. Its bulk can influence the stereochemical outcome of nucleophilic attacks on the adjacent carbonyl carbon by directing the incoming nucleophile to the less hindered face of the molecule. This steric hindrance is a critical factor in controlling the diastereoselectivity of addition reactions.

Key Chemical Transformations of this compound

Oxidation Reactions (e.g., to Carboxylic Acids and Derivatives)

Comprehensive research has not yet yielded specific examples of the oxidation of this compound to carboxylic acids or their derivatives. However, the inherent reactivity of the dione (B5365651) functionality suggests that it would be susceptible to oxidative cleavage under appropriate conditions. Oxidizing agents such as potassium permanganate, chromic acid, or ozone could potentially lead to the cleavage of the carbon-carbon bond between the carbonyl groups, resulting in the formation of cyclopropanecarboxylic acid and succinic acid. The specific reaction conditions would be crucial in determining the product distribution and yield.

It is also conceivable that under milder oxidative conditions, other transformations could occur. For instance, Baeyer-Villiger oxidation could potentially yield an ester, although the regioselectivity of such a reaction on an unsymmetrical diketone would need to be determined. The presence of the cyclopropyl group might also influence the reaction pathway, as cyclopropyl rings can be susceptible to ring-opening under certain oxidative conditions.

Further experimental investigation is required to fully elucidate the oxidative chemistry of this compound and to establish reliable synthetic protocols for its conversion to carboxylic acids and other oxidized derivatives.

Reduction Chemistry (e.g., to Diols and Alcohols)

The reduction of the dicarbonyl functionalities in this compound is expected to yield a variety of products, including diols and alcohols, depending on the reducing agent and reaction conditions employed. The use of strong reducing agents, such as lithium aluminum hydride, would likely lead to the complete reduction of both ketone groups to their corresponding alcohols, yielding 1-cyclopropylpentane-1,4-diol.

The stereochemical outcome of this reduction would be of significant interest, as the formation of two new stereocenters could result in a mixture of diastereomers (syn and anti). The stereoselectivity could potentially be influenced by the choice of reducing agent and the presence of chelating agents.

More selective reducing agents, such as sodium borohydride (B1222165), could potentially allow for the stepwise reduction of the ketone functionalities. By carefully controlling the stoichiometry of the reducing agent and the reaction temperature, it might be possible to isolate the intermediate hydroxyketone, 4-hydroxy-1-cyclopropylpentan-1-one.

Catalytic hydrogenation represents another viable method for the reduction of this compound. The choice of catalyst and reaction conditions would be critical in achieving the desired level of reduction and in preserving the cyclopropyl ring, which can be susceptible to hydrogenolysis under harsh conditions.

| Reducing Agent | Expected Product(s) | Potential Stereoselectivity |

| Lithium Aluminum Hydride | 1-Cyclopropylpentane-1,4-diol | Mixture of diastereomers |

| Sodium Borohydride | 1-Cyclopropylpentane-1,4-diol, 4-Hydroxy-1-cyclopropylpentan-1-one | Dependent on conditions |

| Catalytic Hydrogenation | 1-Cyclopropylpentane-1,4-diol, 4-Hydroxy-1-cyclopropylpentan-1-one | Dependent on catalyst and conditions |

Condensation Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The carbonyl groups of this compound are electrophilic centers that are expected to readily undergo condensation reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. These reactions would lead to the formation of a diverse range of heterocyclic and acyclic products.

With nitrogen nucleophiles such as primary amines, the initial formation of a hemiaminal would be followed by dehydration to yield the corresponding imine. In the case of bifunctional nitrogen nucleophiles like hydrazine (B178648) and its derivatives, intramolecular condensation could lead to the formation of five-membered heterocyclic rings, such as pyrazoles or pyrazolines. Similarly, reaction with hydroxylamine (B1172632) would be expected to yield the corresponding dioxime.

Condensation with oxygen nucleophiles, such as alcohols, in the presence of an acid catalyst would lead to the formation of ketals. The reaction could proceed to form a monoketal or a diketal, depending on the stoichiometry of the alcohol used. Diols, such as ethylene (B1197577) glycol, could be used to form cyclic ketals, which are often employed as protecting groups for carbonyl functionalities.

Sulfur nucleophiles, such as thiols, are also expected to react readily with this compound to form thioacetals. The use of dithiols, like 1,2-ethanedithiol, would result in the formation of cyclic dithioacetals. These derivatives are valuable synthetic intermediates, for example, in the Mozingo reduction.

| Nucleophile | Reagent Example | Expected Product Class |

| Nitrogen | Primary Amine | Imine |

| Hydrazine | Pyrazole/Pyrazoline derivative | |

| Hydroxylamine | Dioxime | |

| Oxygen | Alcohol | Ketal |

| Diol | Cyclic Ketal | |

| Sulfur | Thiol | Thioacetal |

| Dithiol | Cyclic Dithioacetal |

Pericyclic Reactions and Cycloadditions

The cyclopropyl group itself can participate in certain types of cycloaddition reactions, often involving ring-opening. For example, under thermal or photochemical conditions, the strained cyclopropane ring could undergo cleavage to form a diradical or a zwitterionic intermediate that could then be trapped by a suitable alkene or alkyne in a [3+2] cycloaddition.

Furthermore, intramolecular pericyclic reactions could be envisaged. For example, if a suitable unsaturated substituent were to be introduced elsewhere in the molecule, an intramolecular Diels-Alder (IMDA) reaction could be a possibility, leading to the formation of polycyclic systems.

The specific conditions required to promote such reactions and the stereochemical outcomes would be subjects for future research. The interplay between the reactivity of the dione and the cyclopropyl group would likely lead to complex and potentially novel chemical transformations.

Mechanistic Studies of Reaction Pathways and Intermediates

Kinetic and Thermodynamic Analysis of Reactions

A detailed kinetic and thermodynamic analysis of the reactions of this compound would provide fundamental insights into its reactivity. Such studies are essential for understanding the underlying mechanisms of its transformations and for optimizing reaction conditions to achieve desired products.

Kinetic Analysis:

Kinetic studies would involve measuring the rate of reaction of this compound with various reagents under different conditions (e.g., temperature, concentration, solvent). This data would allow for the determination of the rate law, activation parameters (activation energy, enthalpy, and entropy of activation), and the identification of any catalytic or inhibitory effects. For instance, in the reduction of the dione, a kinetic analysis could reveal whether the two carbonyl groups are reduced sequentially or simultaneously and could quantify the relative rates of these reduction steps.

Thermodynamic Analysis:

Thermodynamic studies would focus on the energetics of the reactions of this compound. This would involve determining the change in Gibbs free energy, enthalpy, and entropy for various transformations. Such data would indicate the position of equilibrium for reversible reactions and the relative stability of reactants, products, and any intermediates. For example, in condensation reactions, thermodynamic data could be used to predict the equilibrium constant for the formation of the product and to understand the driving force for the reaction.

Computational chemistry could also play a significant role in elucidating the reaction mechanisms. Density functional theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways, calculate the energies of transition states and intermediates, and predict kinetic and thermodynamic parameters. These theoretical calculations, when combined with experimental data, can provide a comprehensive understanding of the reactivity of 1-cyclopropylpentane-1,4

Characterization of Transient Species and Reaction Intermediates

The study of transient species and reaction intermediates is fundamental to understanding reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling are typically employed to detect and characterize these short-lived molecules. In the context of this compound, one might hypothesize the formation of various intermediates depending on the reaction conditions:

Enolates: Base-catalyzed reactions would likely proceed through the formation of one or more enolate intermediates. The relative acidity of the α-protons would dictate the regioselectivity of these reactions.

Radical Intermediates: Photochemical or radical-initiated reactions could lead to the formation of radical species, potentially involving the cyclopropyl ring.

Carbocations: Acid-catalyzed reactions might involve protonation of a carbonyl oxygen followed by rearrangement or nucleophilic attack, possibly leading to carbocationic intermediates.

A comprehensive analysis of these potential intermediates is currently hampered by a lack of empirical evidence in the scientific literature.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical transformation, thereby providing definitive evidence for proposed reaction mechanisms. For a molecule like this compound, several isotopic labeling strategies could be envisioned to probe its reactivity:

Deuterium (B1214612) Labeling: Replacing specific protons with deuterium could help to determine which protons are removed during enolization and can provide insight into kinetic isotope effects.

Carbon-13 Labeling: Incorporating ¹³C at specific positions within the carbon skeleton would allow for the tracking of skeletal rearrangements, should they occur. For instance, labeling one of the carbonyl carbons could elucidate its fate in rearrangement or cyclization reactions.

Oxygen-18 Labeling: Using ¹⁸O-labeled water or other reagents could help to understand the dynamics of hydration, hemiacetal formation, or other reactions involving the carbonyl oxygen atoms.

The table below illustrates hypothetical isotopic labeling experiments that could be designed to study the reaction mechanisms of this compound.

| Isotopic Label | Position of Label | Potential Mechanistic Insight |

| ²H (Deuterium) | α-protons | Determination of enolization regioselectivity and kinetic isotope effects. |

| ¹³C | Carbonyl carbon | Tracking of skeletal rearrangements and intramolecular cyclizations. |

| ¹⁸O | Carbonyl oxygen | Elucidation of hydration, acetal (B89532) formation, and other nucleophilic additions to the carbonyl group. |

The execution and analysis of such experiments are contingent on future research dedicated to the synthesis and reactivity of this specific diketone. At present, the scientific community awaits foundational studies to unlock the chemical behavior of this compound.

Synthesis and Chemical Exploration of 1 Cyclopropylpentane 1,4 Dione Derivatives and Analogs

Structural Variations within the Pentane (B18724) Carbon Chain

One of the most versatile methods for the synthesis of 1,4-diketones is the Stetter reaction. acs.orgnih.gov This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone, catalyzed by an N-heterocyclic carbene (NHC). acs.orgnih.gov By choosing appropriately substituted aldehydes and enones, a wide array of derivatives with different substitution patterns on the pentane chain can be accessed. For instance, using a substituted vinyl ketone in the Stetter reaction with cyclopropyl (B3062369) carboxaldehyde would lead to a substituted 1-cyclopropylpentane-1,4-dione.

Another powerful method for the synthesis of 1,4-diketones is the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides. nih.govorganic-chemistry.org This reaction allows for the direct connection of a cyclopropyl group to a carbonyl-containing fragment. By varying the acyl chloride, different substituents can be introduced at the C4-position of the pentane chain.

Furthermore, the oxidative coupling of ketone enolates with copper(II) chloride presents another route to 1,4-diketones, which could be adapted to introduce diversity in the pentane chain. acs.org The choice of the starting ketone would determine the substitution pattern of the final product.

A summary of potential structural variations on the pentane chain is presented in the table below.

| Position of Variation | Type of Variation | Potential Synthetic Method |

| C2 | Alkyl, Aryl | Stetter Reaction |

| C3 | Alkyl, Aryl | Stetter Reaction |

| C5 | Alkyl, Aryl | Palladium-catalyzed coupling |

Substitutions and Modifications of the Cyclopropyl Ring

The cyclopropyl ring in this compound is not merely a passive substituent but an active participant in the molecule's chemical behavior. Its modification can significantly impact the electronic and steric properties of the compound.

The synthesis of substituted cyclopropanes can be achieved through various methods, including the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations. rsc.org These methods can be employed to create substituted cyclopropyl precursors that can then be incorporated into the 1,4-dione structure. For example, a substituted cyclopropanecarboxaldehyde (B31225) could be used in a Stetter reaction to yield a this compound with a substituted cyclopropyl ring.

Moreover, recent advancements have shown the synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones, highlighting the possibility of incorporating aromatic substituents onto the cyclopropane (B1198618) ring within a diketone framework. rsc.org While this method yields a different substitution pattern, it demonstrates the feasibility of creating complex cyclopropyl-containing diketones.

The table below outlines potential modifications to the cyclopropyl ring.

| Position on Cyclopropyl Ring | Type of Substituent | Potential Synthetic Approach |

| C1' | Alkyl, Aryl | Use of substituted cyclopropyl precursors |

| C2' | Alkyl, Aryl | Use of substituted cyclopropyl precursors |

Functionalization of the Diketone Moieties

The two carbonyl groups in this compound are key reactive sites, offering numerous possibilities for further functionalization. These transformations can lead to a diverse range of derivatives with altered chemical and physical properties.

One of the most common reactions of 1,4-diketones is the Paal-Knorr synthesis, which provides access to five-membered heterocycles. acs.orgnih.govthieme-connect.comthieme-connect.com Treatment of this compound with dehydrating agents such as phosphorus pentoxide or strong acids would yield 2-cyclopropyl-5-methylfuran. Similarly, reaction with Lawesson's reagent would produce the corresponding thiophene, 2-cyclopropyl-5-methylthiophene. Reaction with a primary amine or ammonia (B1221849) would lead to the formation of a pyrrole (B145914) derivative, 1-substituted-2-cyclopropyl-5-methylpyrrole. thieme-connect.comthieme-connect.com

The carbonyl groups can also undergo reduction. The use of reducing agents like sodium borohydride (B1222165) would convert the diketone into the corresponding diol, 1-cyclopropylpentane-1,4-diol. This transformation opens up further avenues for derivatization, such as ether or ester formation.

The following table summarizes the functionalization of the diketone moieties.

| Reagent | Product Type |

| Dehydrating Agent (e.g., P₂O₅) | Furan (B31954) |

| Lawesson's Reagent | Thiophene |

| Primary Amine/Ammonia | Pyrrole |

| Reducing Agent (e.g., NaBH₄) | Diol |

Synthesis of Complex Architectures Incorporating the this compound Framework

The this compound scaffold serves as an excellent starting point for the construction of more intricate molecular architectures, including heterocyclic and spirocyclic systems.

As mentioned previously, the Paal-Knorr synthesis is a straightforward method to convert 1,4-diketones into furans, thiophenes, and pyrroles. acs.orgnih.govthieme-connect.comthieme-connect.com These five-membered aromatic heterocycles are prevalent in many biologically active compounds and functional materials.

Beyond five-membered rings, 1,4-diketones can also be used to synthesize six-membered heterocycles. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyridazine (B1198779) derivatives. thieme-connect.comthieme-connect.com This reaction provides a pathway to 3-cyclopropyl-6-methylpyridazine, a nitrogen-containing heterocycle with potential applications in medicinal chemistry.

The synthesis of various heterocycles from a 1,4-diketone precursor is a testament to its versatility as a building block in organic synthesis. tandfonline.com

The unique structure of this compound also allows for the synthesis of spirocyclic and fused ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures.

Methods for the preparation of spiro compounds from diketones have been developed. For instance, thiol-mediated acyl radical cyclization of enone-aldehydes can afford spirocyclic 1,4-diketones. researchgate.net While this is a method for synthesizing the diketone itself, it highlights a strategy that could potentially be adapted. More directly, the reaction of spiro-2H-pyrroles containing a 1,4-diketone group with hydrazine has been used to synthesize spiro-pyrrolopyridazines. metu.edu.tr

Furthermore, the intramolecular trapping of an electrophile after the opening of a cyclopropyl ketone with samarium(II) iodide is a known method for creating functionalized spirocyclic ketones. capes.gov.br This type of reactivity could be exploited with this compound to generate novel spiro compounds. Additionally, rhodium(III)-catalyzed hydroacylation has been shown to be a highly selective method for the synthesis of spirobenzofuranones from certain diketones. rsc.org

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons in the 1-Cyclopropylpentane-1,4-dione molecule. The expected signals would correspond to the protons of the cyclopropyl (B3062369) ring, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be instrumental in assigning the specific protons to their positions in the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in this compound and their chemical environment. Distinct signals would be expected for the two carbonyl carbons, the carbons of the cyclopropyl ring, the methylene carbon, and the methyl carbon. The chemical shifts of the carbonyl carbons would appear significantly downfield.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) would reveal correlations between protons and the carbon atoms they are directly attached to.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands would be due to the C=O (carbonyl) stretching vibrations, typically appearing in the region of 1650-1750 cm⁻¹. The exact position of these bands could provide clues about the conformation of the molecule. Other characteristic bands would include C-H stretching and bending vibrations for the cyclopropyl and alkyl portions of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl groups and fragmentation of the cyclopropyl ring, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule, including the orientation of the cyclopropyl group relative to the dione (B5365651) functionality.

Spectroscopic Probes for Investigating Reaction Intermediates and Reaction Progress

No research data is currently available for this compound in this specific application.

Theoretical and Computational Investigations of 1 Cyclopropylpentane 1,4 Dione

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system, MD simulations can model the conformational dynamics of 1-cyclopropylpentane-1,4-dione, showing how it transitions between different conformations. arxiv.org These simulations can identify the most populated (lowest energy) conformers, the pathways for interconversion, and the energy barriers between them, providing a dynamic picture of the molecule's behavior. americanpeptidesociety.org

Computational Studies of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the detailed step-by-step pathways of chemical reactions. escholarship.orgsci-hub.se By mapping the energies of reactants, products, intermediates, and transition states, computational studies can provide a comprehensive understanding of a reaction mechanism. sumitomo-chem.co.jp

A potential energy surface (PES) is a multidimensional landscape that represents the energy of a molecular system as a function of its geometric coordinates. sydney.edu.aulibretexts.org Mapping the PES is crucial for understanding reaction mechanisms. fiveable.me The lowest points on the surface correspond to stable reactants, intermediates, and products, while the saddle points correspond to transition states—the highest energy points along a reaction coordinate. fiveable.meresearchgate.net

For this compound, one could computationally study a reaction such as a base-catalyzed intramolecular aldol (B89426) condensation or a rearrangement. The process would involve:

Optimizing the geometries of the reactant(s) and product(s).

Proposing a reaction pathway and searching for the transition state structure connecting the reactant and intermediate or product.

Calculating the vibrational frequencies to confirm the nature of each stationary point (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency).

Calculating the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate. sumitomo-chem.co.jp

This detailed mapping allows chemists to compare different possible reaction pathways and predict which one is most energetically favorable. beilstein-journals.org

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactant | 0.0 | The starting material, this compound. |

| Transition State 1 (TS1) | +20.5 | The energy barrier for the first step of the reaction. sumitomo-chem.co.jp |

| Intermediate | -5.2 | A short-lived, stable species formed during the reaction. sumitomo-chem.co.jp |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the second step, relative to the reactant. |

| Product | -12.0 | The final, stable molecule formed at the end of the reaction. |

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the realm of computational chemistry, understanding the mechanism of a chemical reaction is paramount. For any reaction involving this compound, theoretical investigations would first involve locating the transition state (TS) for a given transformation. A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier along the minimum energy pathway between reactants and products. gitlab.io Locating this structure is critical for determining the reaction's feasibility and rate.

Computational methods, typically employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), are used to optimize the geometry of the transition state. beilstein-journals.org These calculations search for a stationary point where all forces on the atoms are zero, but which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. gitlab.io For a molecule like this compound, with its reactive cyclopropane (B1198618) ring and two carbonyl groups, potential reactions for study could include ring-opening reactions, enolization, or aldol-type condensations. For instance, in acid-catalyzed rearrangements, the carbonyl oxygen would be protonated, facilitating the cleavage of the strained cyclopropane ring. rsc.org Computational studies on the acylation of cyclopropanes have shown that acetyl cations can add to either the edge or corner of the cyclopropane ring, leading to different intermediates whose structures can be elucidated through these theoretical calculations. researchgate.net

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the intended reactants and products. nih.govresearchgate.net An IRC path is the minimum energy reaction pathway in mass-weighted cartesian coordinates leading downhill from the transition state. nih.gov By following the IRC in both the forward and reverse directions, chemists can verify the reaction mechanism. gitlab.io This analysis provides a detailed picture of the geometric and electronic structure changes that occur as the molecule transforms from reactant, through the transition state, to the product, offering profound insights into the reaction dynamics. nih.gov For complex dione (B5365651) systems, IRC analysis can distinguish between competing pathways, such as different enolization routes or subsequent cyclization reactions. beilstein-journals.orgsemanticscholar.org

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides robust tools for the prediction of spectroscopic data, which are invaluable for the structural elucidation of newly synthesized or uncharacterized compounds like this compound. nmrdb.orgchemrxiv.orgchemrxiv.org

The SMILES string for this compound is CC(=O)CCC(=O)C1CC1. molport.comchem960.com Using this structure, theoretical spectra can be generated.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is predicted to show distinct signals for the different types of protons in the molecule. Protons on carbons adjacent to a carbonyl group (α-protons) are deshielded and appear at a higher chemical shift. openochem.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (acetyl group) | ~2.2 | Singlet |

| -CH₂- (adjacent to acetyl) | ~2.8 | Triplet |

| -CH₂- (adjacent to cyclopropyl (B3062369) carbonyl) | ~2.9 | Triplet |

| -CH- (cyclopropyl) | ~1.8 | Multiplet |

| -CH₂- (cyclopropyl) | ~0.9 - 1.1 | Multiplets |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum is characterized by the highly deshielded carbonyl carbons. american-ajiras.comamerican-ajiras.com The carbons of the cyclopropyl group typically appear at unusually high field (low ppm values).

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | ~208 |

| C=O (cyclopropyl ketone) | ~210 |

| -CH₃ (acetyl) | ~30 |

| -CH₂- (C3 of pentane (B18724) chain) | ~38 |

| -CH₂- (C2 of pentane chain) | ~35 |

| -CH- (C1 of cyclopropyl) | ~20 |

| -CH₂- (C2/C3 of cyclopropyl) | ~12 |

Predicted IR Spectrum: The infrared (IR) spectrum is dominated by the strong absorption bands of the two carbonyl (C=O) groups. The exact position of these bands can be influenced by the electronic environment (alkyl vs. cyclopropyl substituent).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C-H stretch (cyclopropane) | 3000 - 3100 | Medium |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C-H bend | 1350 - 1470 | Medium |

Molecular Docking and Interaction Studies (excluding biological activity claims)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. nih.govijrti.org

A hypothetical molecular docking study of this compound would proceed through several key steps. First, a relevant protein target would be selected. Given the 1,4-dicarbonyl motif, potential targets could include enzymes where this moiety can act as a Michael acceptor or interact with cofactors like NAD+/NADH, such as certain dehydrogenases or reductases. researchgate.net

The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. nih.gov The structure of this compound would be generated and its energy minimized to obtain a stable conformation.

Docking Simulation: Using a docking program, the ligand is placed into the defined binding site of the receptor. The software then samples a vast number of possible orientations and conformations of the ligand within the site. nih.govschrodinger.com

Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. nih.gov The top-ranked poses are then analyzed to understand the specific intermolecular interactions between the ligand and the protein's active site residues.

The analysis would focus on identifying non-covalent interactions, which are crucial for molecular recognition and binding. For this compound, these could include:

Hydrogen Bonds: The two carbonyl oxygens are potential hydrogen bond acceptors, capable of interacting with donor residues in the protein active site, such as the side chains of arginine, lysine, serine, or tyrosine.

Hydrophobic Interactions: The cyclopropyl ring and the aliphatic backbone (methyl and methylene (B1212753) groups) can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.

The results of such a study would be presented as binding energy scores and a detailed map of the predicted interactions, providing a structural hypothesis for how this compound might be recognized by a protein target.

Advanced Synthetic Applications and Material Science Relevance

1-Cyclopropylpentane-1,4-dione as a Versatile Synthetic Intermediate

The structural features of this compound—a reactive cyclopropyl (B3062369) ring and two carbonyl groups—position it as a potentially versatile building block in organic synthesis. The cyclopropyl group can undergo various ring-opening reactions, providing access to diverse carbon skeletons, while the dione (B5365651) functionality allows for a multitude of chemical transformations, including condensations, reductions, and additions.

In complex organic synthesis, intermediates that offer multiple, selectively addressable functional groups are highly sought after. This compound could, in principle, be utilized in cascade reactions where the cyclopropyl ring and the dione moieties react sequentially or in a concerted manner to rapidly build molecular complexity. For instance, the activation of a carbonyl group could trigger a ring-opening of the adjacent cyclopropyl group, leading to the formation of a more elaborate acyclic or heterocyclic system. The inherent strain of the three-membered ring makes it susceptible to cleavage under various conditions, including acidic, basic, or transition-metal-catalyzed reactions, thereby offering a synthetic handle to introduce new functionalities and stereocenters.

Many commercial agrochemicals and industrial compounds feature carbocyclic and heterocyclic scaffolds. Given that diones are common precursors in the synthesis of such molecules, this compound could be a valuable starting material. For example, 1,3-dione derivatives are known to be key components in certain herbicides. While direct evidence for the use of this compound in this context is not available, its structural similarity to known precursors suggests its potential in the development of new agrochemical agents. The cyclopropyl moiety, in particular, is a common feature in many biologically active molecules, often enhancing their metabolic stability and binding affinity.

The table below illustrates the types of agrochemical compounds that are often synthesized from dione precursors, highlighting the potential, though currently undocumented, role for this compound.

| Agrochemical Class | General Dione Precursor | Potential Product from this compound |

| Herbicides | Cyclohexane-1,3-diones | Cyclopropyl-substituted herbicides |

| Fungicides | Aromatic diones | Cyclopropyl-containing fungicides |

| Insecticides | Heterocyclic diones | Novel cyclopropyl-functionalized insecticides |

Natural products often serve as inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally modified versions of the parent compound, is a common strategy to improve their pharmacological properties. The cyclopropane (B1198618) ring is a structural motif found in a variety of natural products. Therefore, this compound could be a key intermediate for synthesizing analogs of such natural products. The dione functionality could be used to construct a core heterocyclic or carbocyclic framework, while the cyclopropyl group could be retained or strategically opened to introduce further diversity.

The following table presents a hypothetical pathway for the use of this compound in the synthesis of a natural product analog.

| Natural Product Class | Key Structural Motif | Synthetic Strategy with this compound | Resulting Analog Feature |

| Terpenoids | Cyclopropane ring | Paal-Knorr furan (B31954) synthesis followed by further elaboration | Furan-containing cyclopropyl analog |

| Alkaloids | Nitrogen-containing heterocycle | Reductive amination and cyclization | Cyclopropyl-substituted piperidine (B6355638) or pyrrolidine (B122466) core |

Integration into Polymer Synthesis and Functional Material Design

The incorporation of unique monomers into polymers can impart novel properties to the resulting materials. The bifunctionality of this compound makes it a candidate for use in polymer synthesis, although specific examples are not documented in the literature. The two carbonyl groups could potentially participate in polymerization reactions, such as polycondensation, to form polyesters or other polymers.

The presence of the cyclopropyl group could offer several advantages in material design. For instance, polymers containing cyclopropyl units might exhibit interesting thermal or mechanical properties due to the rigidity and strain of the three-membered ring. Furthermore, the cyclopropyl group could serve as a latent reactive handle within the polymer backbone or as a pendant group. Post-polymerization modification via ring-opening of the cyclopropyl groups could be used to crosslink the polymer chains or to introduce new functional groups, thereby tuning the material's properties for specific applications, such as in coatings, adhesives, or advanced composites. Research in the field of functional polymers often explores the use of novel monomers to create materials with tailored characteristics, and this compound represents a currently unexplored but potentially valuable building block in this area.

Biosynthetic Considerations of Cyclopropyl Containing Diketones

Overview of Enzymatic Pathways for Cyclopropane (B1198618) Ring Formation

Nature has evolved diverse enzymatic strategies to construct the strained cyclopropane motif. These pathways can be broadly categorized based on the key intermediates and mechanisms involved, such as those proceeding through carbocationic, carbanionic, or radical intermediates. rochester.edu A prevalent mechanism involves the transfer of a methylene (B1212753) group from a donor molecule to a double bond. researchgate.net

One of the most common strategies is catalyzed by cyclopropane fatty acid (CFA) synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the source of the methylene group, which is transferred to the double bond of an unsaturated fatty acyl chain within a phospholipid molecule in the cell membrane. researchgate.net This process is crucial for modulating membrane fluidity and protecting against environmental stress in many bacteria. researchgate.net

Another major class of cyclopropane-forming enzymes are found in terpene biosynthesis. caltech.edu For instance, the formation of presqualene pyrophosphate, an intermediate in sterol biosynthesis, involves the coupling of two farnesyl pyrophosphate molecules and proceeds through a cyclopropylcarbinyl cation intermediate. caltech.edu Similarly, chrysanthemyl pyrophosphate synthase catalyzes the formation of a cyclopropane ring through the condensation of two dimethylallyl pyrophosphate units, involving allylic carbocation intermediates. caltech.edu

These enzymatic transformations showcase nature's ability to control reactivity and stereochemistry with high precision, offering a blueprint for synthetic applications. The mechanisms can be broadly grouped as follows:

Methylene Transfer: Primarily using S-adenosylmethionine (SAM) to add a CH₂ group across a double bond, common in fatty acid modification. researchgate.net

Carbocation-Mediated Cyclization: Involving the intramolecular attack of a double bond onto a carbocation, a key step in the biosynthesis of many terpenes like presqualene pyrophosphate. caltech.edu

Nucleophilic Displacement: An intramolecular Sₙ2 reaction where a carbanion displaces a leaving group to form the three-membered ring. caltech.edu

Hypothetical Biosynthetic Routes to 1-Cyclopropylpentane-1,4-dione in Natural Systems

While there is no known natural biosynthetic pathway for this compound, a hypothetical route can be proposed by combining established enzymatic reactions from different metabolic pathways, primarily fatty acid or polyketide biosynthesis and a subsequent cyclopropanation step.

A plausible pathway could originate from a polyketide synthase (PKS) assembly line. wikipedia.orgrasmusfrandsen.dk PKSs construct diverse carbon chains through the sequential condensation of simple acyl-CoA starter and extender units. wikipedia.org

Chain Assembly: A Type I PKS could initiate with a starter unit like propionyl-CoA and perform one round of extension with malonyl-CoA. This would generate a five-carbon β-ketoacyl chain attached to an acyl carrier protein (ACP).

Introduction of Unsaturation: A dehydratase (DH) domain within the PKS module could then act on the growing chain to introduce a carbon-carbon double bond at a specific position, yielding an unsaturated pentenoyl-ACP intermediate.

Cyclopropanation: Before the chain is released from the PKS, a dedicated cyclopropane synthase enzyme, analogous to a CFA synthase, could intercept the unsaturated intermediate. researchgate.net Using SAM as a methylidene donor, this enzyme would catalyze the formation of the cyclopropane ring across the double bond.

Chain Release and Oxidation: The cyclopropyl-containing chain would then be released from the ACP, possibly via a thioesterase (TE) domain. Subsequent oxidation of the chain at the C4 position by a monooxygenase, such as a cytochrome P450 enzyme, would install the second ketone functionality, yielding the final this compound product.

This hypothetical pathway integrates the modular logic of polyketide synthesis with the specific tailoring reaction of cyclopropanation seen in fatty acid metabolism.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

Drawing inspiration from nature's ability to forge C-C bonds with high stereocontrol, researchers have developed powerful chemoenzymatic strategies for synthesizing chiral cyclopropanes. These methods combine the substrate promiscuity of chemical reagents with the unmatched selectivity of biological catalysts. A prominent approach involves repurposing heme-containing proteins, such as cytochrome P450s and myoglobins, to catalyze carbene transfer reactions—a transformation not found in their native biological function. caltech.edunih.gov

In these systems, an engineered enzyme variant is supplied with a non-natural carbene precursor, typically a diazo compound like ethyl diazoacetate (EDA), and an olefin substrate. caltech.edunih.gov The enzyme's iron-heme cofactor activates the diazo reagent to form a reactive iron-carbene intermediate. caltech.edu This intermediate then transfers the carbene moiety to the olefin within the chiral environment of the enzyme's active site, yielding the cyclopropane product with high diastereo- and enantioselectivity. nih.govacs.org

This biocatalytic cyclopropanation has been successfully applied to produce a wide range of cyclopropyl (B3062369) ketones and esters. researchgate.net By engineering the protein scaffold through directed evolution, scientists can tune the catalyst's activity and selectivity for specific substrates or even invert the stereochemical outcome to access different stereoisomers of the target molecule. rochester.eduacs.org This strategy represents a powerful fusion of biocatalysis and synthetic chemistry, enabling access to valuable, optically active cyclopropane building blocks that are difficult to produce through traditional chemical methods alone. wikipedia.orgresearchgate.net

The table below summarizes key aspects of these bio-inspired chemoenzymatic systems.

| Enzyme Class | Typical Carbene Precursor | Typical Olefin Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P450 | Ethyl Diazoacetate (EDA) | Styrenes | High turnover numbers and tunable selectivity through extensive protein engineering. | caltech.edunih.gov |

| Engineered Myoglobin | α-Diazo Ketones/Esters | Vinylarenes | Can be used in whole-cell systems, simplifying catalyst preparation and reaction setup. | rochester.edu |

| Engineered Globins | Ethyl Diazoacetate (EDA) | Unactivated Alkenes | Enables cyclopropanation of less reactive, non-styrenyl olefins. | acs.org |

| Promiscuous Tautomerase | Diethyl 2-chloromalonate | α,β-Unsaturated Aldehydes | Cofactor-independent mechanism, operating via an iminium ion intermediate. | nih.gov |

Future Research Directions and Unexplored Avenues in 1 Cyclopropylpentane 1,4 Dione Chemistry

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. For 1-cyclopropylpentane-1,4-dione, the development of synthetic routes that can control the stereochemistry would be a significant advancement.

Future research could focus on:

Asymmetric Catalysis : The use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in the key bond-forming steps of the synthesis. For instance, asymmetric Michael additions to form the pentane (B18724) backbone or enantioselective cyclopropanation reactions could be explored.

Chiral Auxiliaries : Employing removable chiral auxiliaries to direct the stereochemical outcome of reactions, followed by their cleavage to yield the enantiopure dione (B5365651).

Substrate Control : Designing synthetic precursors where existing stereocenters influence the formation of new ones, leading to a diastereoselective synthesis of specific isomers of this compound.

The successful development of such methods would provide access to optically active building blocks for the synthesis of more complex molecular targets.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is central to improving the efficiency and sustainability of chemical transformations. Research into novel catalytic systems for the synthesis of this compound could yield significant improvements over classical stoichiometric methods.

Potential areas of exploration include:

Transition Metal Catalysis : Investigating catalysts based on metals like palladium, rhodium, or copper for key steps such as C-C bond formation or cyclopropanation. researchgate.net These catalysts could offer high turnover numbers and exquisite control over selectivity.

Organocatalysis : The use of small organic molecules as catalysts presents a greener alternative to often toxic heavy metals. Chiral organocatalysts could be particularly valuable for the enantioselective syntheses mentioned previously. rsc.org

Biocatalysis : The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild, environmentally friendly conditions.

The goal would be to develop catalytic cycles that are not only efficient and selective but also robust and scalable. organic-chemistry.org

Investigation of Unprecedented Reactivity and Mechanistic Discoveries

The unique structural combination of a strained cyclopropyl (B3062369) ring adjacent to a carbonyl group, along with a second carbonyl at the 4-position, suggests that this compound may exhibit novel reactivity.

Future studies could investigate:

Ring-Opening Reactions : The cyclopropyl group is susceptible to ring-opening under various conditions (e.g., acidic, thermal, or metal-catalyzed). The presence of the dicarbonyl functionality could lead to unique rearrangements and the formation of complex cyclic or acyclic products.

Intramolecular Cyclizations : The 1,4-dicarbonyl motif is a classic precursor for the synthesis of five-membered rings (e.g., Paal-Knorr synthesis). The influence of the cyclopropyl group on the kinetics and outcome of such cyclizations would be of fundamental interest.

Mechanistic Probes : Detailed mechanistic studies, using techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, would be crucial to understanding the pathways of any newly discovered reactions and to optimize reaction conditions.

Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes.

For this compound, computational methods could be applied to:

Conformational Analysis : Determine the preferred three-dimensional structures of the molecule and its reaction intermediates.

Reaction Modeling : Simulate potential reaction pathways to predict the feasibility and stereochemical outcome of proposed synthetic routes. This can guide experimental design and reduce the amount of trial-and-error in the laboratory.

Spectroscopic Prediction : Calculate spectroscopic properties (e.g., NMR, IR) to aid in the characterization and identification of the compound and its derivatives.

The synergy between computational predictions and experimental validation would accelerate the exploration of this molecule's chemistry.

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Applying these principles to the synthesis and further transformation of this compound would be a critical research direction.

Key green chemistry approaches could include:

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.gov

Use of Renewable Feedstocks : Exploring synthetic pathways that start from bio-based materials.

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. ejcmpr.com

Energy Efficiency : Developing reactions that can be run at ambient temperature and pressure, potentially using alternative energy sources like microwave or ultrasound irradiation. mdpi.combenthamscience.com

By integrating these principles, the chemical lifecycle of this compound could be made more sustainable and environmentally responsible. researchgate.net

Q & A

What are the optimal synthetic routes for 1-Cyclopropylpentane-1,4-dione, and how can yield/purity be maximized?

Basic Research Focus

A common method involves oxidizing cyclopropane-containing precursors. For example, chromium trioxide (CrO₃) in acetic acid effectively oxidizes dihydroxycyclopentene derivatives to diones, as demonstrated in analogous syntheses of 2-cyclopentene-1,4-dione . Key parameters include reaction temperature (maintained below 40°C to avoid side reactions) and stoichiometric control of oxidizing agents. Post-synthesis purification via recrystallization or column chromatography (using methylene chloride/ethyl acetate gradients) enhances purity .

Advanced Methodological Consideration

For scalability, continuous flow reactors with in-line monitoring (e.g., FTIR or UV-vis) can optimize oxidation kinetics and minimize decomposition. Reaction engineering principles, such as residence time distribution analysis, are critical for industrial translation .

How can reaction mechanisms involving the cyclopropane ring in this compound be elucidated?

Advanced Research Focus

Mechanistic studies require a combination of isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) and computational modeling. For example, density functional theory (DFT) calculations can predict transition states during ring-opening reactions. Experimental validation via kinetic isotope effects (KIE) or trapping intermediates with nucleophiles (e.g., amines) provides mechanistic insights .

Data Contradiction Resolution

Conflicting reports on reaction pathways (e.g., radical vs. ionic mechanisms) can be resolved using spin-trapping agents like TEMPO for radical detection or Hammett plots to assess electronic effects .

What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

Basic Research Focus

Standard characterization includes:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the cyclopropane and diketone moieties.

- IR Spectroscopy : Confirm diketone C=O stretches (~1700–1750 cm⁻¹) and cyclopropane C-H bends (~1000–1100 cm⁻¹) .

Advanced Methodological Consideration

Conflicts in spectral data (e.g., shifts due to solvent polarity or tautomerism) require cross-referencing with high-resolution mass spectrometry (HRMS) and X-ray crystallography. Databases like NIST Chemistry WebBook provide validated reference spectra .

How can factorial design improve the optimization of reaction conditions for synthesizing derivatives?

Advanced Research Focus

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels to identify interactions affecting yield. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 40°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Solvent | CH₂Cl₂ | THF |

Response surface methodology (RSM) refines optimal conditions after initial screening. Orthogonal arrays reduce experimental runs while maintaining statistical validity .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Basic Research Focus

Use mammalian cell lines (e.g., HepG2 for hepatotoxicity or HEK293 for renal toxicity) with MTT assays to assess cell viability. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Include positive controls (e.g., cisplatin) for validation .

Advanced Methodological Consideration

Mechanistic toxicity studies require transcriptomic profiling (RNA-seq) or metabolomics to map pathways affected by the compound. Zebrafish embryos (Danio rerio) offer a vertebrate model for developmental toxicity screening .

How can computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Focus

Quantum mechanical calculations (e.g., Gaussian or ORCA software) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (MD) assess solvent effects on reaction trajectories. QSPR models correlate structural descriptors (e.g., Hammett σ) with observed reactivity .

What strategies mitigate challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

Advanced Research Focus

Employ Schlenk-line techniques or glovebox setups for anhydrous/anaerobic conditions. Use stabilizing ligands (e.g., crown ethers) for intermediates prone to hydrolysis. Real-time monitoring via Raman spectroscopy detects moisture ingress .

How can bioactivity studies be designed to evaluate this compound’s potential in antimicrobial applications?

Basic Research Focus

Adopt CLSI guidelines for minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include biofilm disruption assays using crystal violet staining .

Advanced Methodological Consideration

Synchrotron-based X-ray fluorescence (XRF) imaging can localize the compound within bacterial cells, providing mechanistic insights into target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.